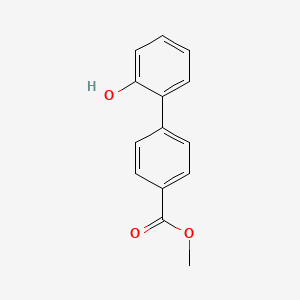

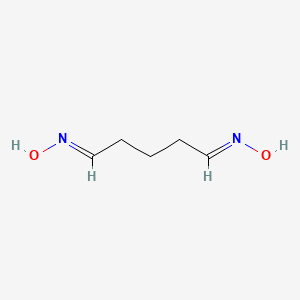

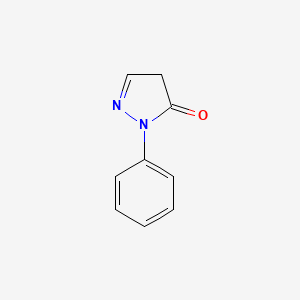

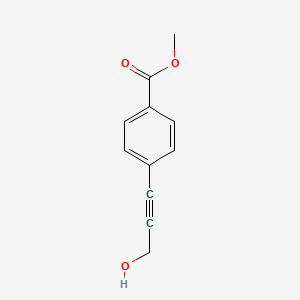

(1E,5E)-N,N'-dihydroxypentane-1,5-diimine

説明

科学的研究の応用

1. Preparation of Crosslinked Polyvinyl Alcohol (PVA) Membranes Glutaraldehyde Dioxime is used in the preparation of crosslinked PVA membranes with gradient structures . The crosslinking process involves the casting of a pure PVA aqueous solution followed by surface post-crosslinking processes . This method endows the PVA membrane with a gradiently decreased crosslinking degree from the surface to inside . The resulting membrane retains good flexibility and transparency, and also possesses satisfactory water-proof property .

Controlled Drug Release

Glutaraldehyde Dioxime is used as a cross-linking agent to modify the drug release properties of polymers . It has been used to improve the properties of polymers such as poly(vinyl) alcohol, chitosan, gelatin, alginates, carrageenan, and naturally occurring gums . The cross-linked products are more amorphous due to the reduction of the hydroxyl network responsible for cross-linking, crystallinity, and water interaction .

Synthesis of Poly(ε-caprolactone)

Glutaraldehyde Dioxime is used in the cross-linking of immobilized thermophilic esterase on hydrophobic macroporous resin for application in Poly(ε-caprolactone) synthesis .

作用機序

Target of Action

Glutaraldehyde Dioxime, also known as Glutaraldehydedioxime or (1E,5E)-N,N’-dihydroxypentane-1,5-diimine or (1E,5e)-pentanedial dioxime, primarily targets proteins . It is known to react rapidly with amine groups at around neutral pH .

Mode of Action

The compound interacts with its targets through a process known as cross-linking . This involves the formation of covalent bonds between different protein molecules, leading to the creation of a network of interconnected proteins . The cross-linking process can occur through several means such as aldol condensation or Michael-type addition .

Biochemical Pathways

The cross-linking of proteins by Glutaraldehyde Dioxime can affect various biochemical pathways. It can lead to changes in protein structure and function, potentially impacting processes such as enzyme activity, signal transduction, and cellular adhesion . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Glutaraldehyde Dioxime is currently limited . .

Result of Action

The cross-linking of proteins by Glutaraldehyde Dioxime can result in significant changes at the molecular and cellular levels. This includes alterations in protein structure and function, changes in cellular morphology, and potential impacts on cell viability . In particular, the compound is known for its use as a disinfectant and sterilizer , reflecting its ability to inactivate microorganisms by cross-linking their proteins .

Action Environment

The action of Glutaraldehyde Dioxime can be influenced by various environmental factors. For instance, the compound’s reactivity with proteins can be affected by conditions such as pH , concentration , and temperature . Additionally, the compound’s action can be influenced by the presence of other substances in the environment. For example, it has been shown that the compound’s efficacy as a biocide can be enhanced by the addition of food-grade green chemical d-limonene .

特性

IUPAC Name |

(NE)-N-[(5E)-5-hydroxyiminopentylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRPCDNPQAKCNP-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=NO)CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=N/O)C/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E,5E)-N,N'-dihydroxypentane-1,5-diimine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

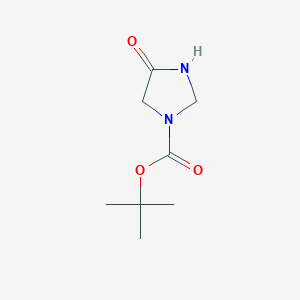

![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)